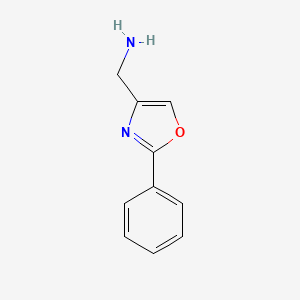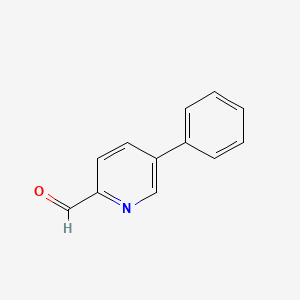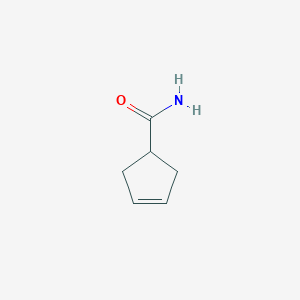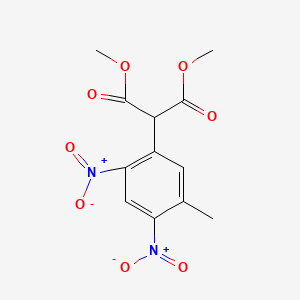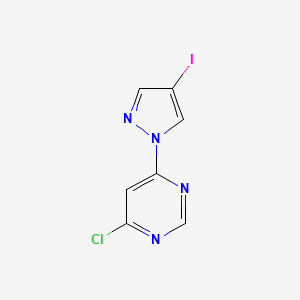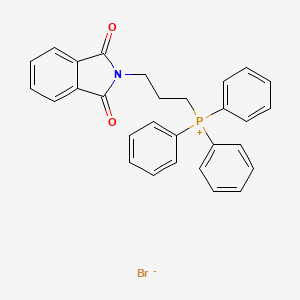
Bromuro de (3-(1,3-dioxoisoindolin-2-il)propil)trifenilfosfonio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha descubierto que los compuestos relacionados con el bromuro de (3-(1,3-dioxoisoindolin-2-il)propil)trifenilfosfonio exhiben una actividad anticancerígena significativa. Por ejemplo, se demostró que un compuesto relacionado tenía una mejor actividad anticancerígena que la talidomida contra varias líneas celulares cancerosas, incluyendo cáncer de pulmón no microcítico, SNC, melanoma, renal, próstata y mama .
Síntesis de Reactivos Electrofílicos
Se ha explorado la síntesis de reactivos electrofílicos utilizando derivados de isoindolina-1,3-diona. Estos reactivos tienen aplicaciones en la transferencia de grupos específicos durante las reacciones químicas .
Diseño Molecular
Los derivados de isoindolina-1,3-diona se utilizan en el diseño de nuevas moléculas debido a su amplia gama de aplicaciones. Las investigaciones recientes de 2015 a 2023 se han centrado en la síntesis de moléculas de isoindolinas-1,3-dionas para diversos usos .
Inducción de Hemoglobina Fetal
Se ha descrito un compuesto relacionado como un agente inductor de hemoglobina fetal que actúa como donante de óxido nítrico. Exhibe efectos pleiotrópicos como antiinflamatorio y analgésico .
Síntesis y Reactividad de Heterociclos
Los heterociclos N-isoindolina-1,3-diona han experimentado avances recientes en su síntesis y reactividad. Estos heterociclos tienen diversas aplicaciones en la investigación científica .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of kn-93, an inhibitor of calmodulin kinase ii , suggesting potential involvement in calcium signaling pathways.
Result of Action
Similar compounds have been used in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands , suggesting potential neuroactive effects.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with 3-bromo-1-chloropropane to form (3-bromopropyl)triphenylphosphonium bromide. This intermediate is then reacted with 1,3-dioxoisoindoline-2-one to yield the final product.", "Starting Materials": [ "Triphenylphosphine", "3-bromo-1-chloropropane", "1,3-dioxoisoindoline-2-one" ], "Reaction": [ { "Reactants": "Triphenylphosphine + 3-bromo-1-chloropropane", "Conditions": "In anhydrous ether under nitrogen atmosphere", "Products": "(3-bromopropyl)triphenylphosphonium bromide" }, { "Reactants": "(3-bromopropyl)triphenylphosphonium bromide + 1,3-dioxoisoindoline-2-one", "Conditions": "In anhydrous DMF under nitrogen atmosphere", "Products": "(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide" } ] } | |
Número CAS |
7743-29-5 |
Fórmula molecular |
C29H24NO2P |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H24NO2P/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-11,13-20,22H,12,21H2 |
Clave InChI |
NGMHKLBPMGQBFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
SMILES canónico |
C1=CC=C(C=C1)P(=CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


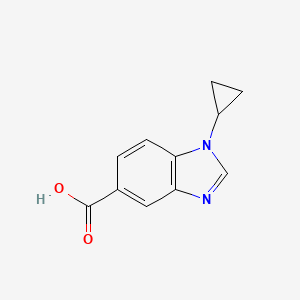

![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

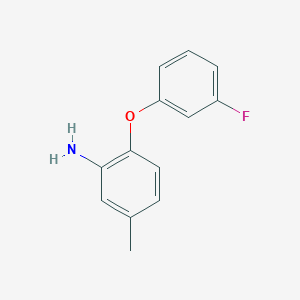
![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)
